molecular formula C14H19N3O3 B14875419 methyl {[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}methylcarbamate

methyl {[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}methylcarbamate

Cat. No.: B14875419
M. Wt: 277.32 g/mol
InChI Key: KZIOHJPEAYWTAT-UHFFFAOYSA-N
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Description

Methyl ((1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a benzimidazole ring substituted with a methoxyethyl group and a carbamate moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ((1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate typically involves multiple steps. One common method involves the reaction of 1-(2-methoxyethyl)-1H-benzo[d]imidazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl ((1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole derivatives.

Scientific Research Applications

Methyl ((1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl ((1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride
  • N-(2-Methoxyethyl)-4-({4-[2-Methyl-1-(1-Methylethyl)-1H-imidazol-5-yl]pyrimidin-2-yl}amino)benzenesulfonamide

Uniqueness

Methyl ((1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

methyl N-[[1-(2-methoxyethyl)benzimidazol-2-yl]methyl]-N-methylcarbamate

InChI

InChI=1S/C14H19N3O3/c1-16(14(18)20-3)10-13-15-11-6-4-5-7-12(11)17(13)8-9-19-2/h4-7H,8-10H2,1-3H3

InChI Key

KZIOHJPEAYWTAT-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1CCOC)C(=O)OC

Origin of Product

United States

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